Regioisomeric Differentiation: 2-CF3 vs. 6-CF3 Impact on Commercial Availability and Purity
The target compound (2-CF3 isomer, CAS 1706464-36-9) is a distinct regioisomer from the more commonly referenced 6-CF3 analog (CAS 126538-82-7). This positional difference is critical for library design, as the electronic influence of the CF3 group varies between the 2- and 6-positions on the pyrimidinone ring, directly affecting the compound's hydrogen-bonding capacity and metabolic soft spots . Commercially, both isomers are supplied at comparable purities (97-98%), but the 2-CF3 isomer is listed by fewer vendors, making its verifiable sourcing a key procurement consideration for reproducibility. No study was identified that directly compares the biological activity or synthetic reactivity of these two specific regioisomers, which itself represents a significant gap in the current knowledge base and a potential opportunity for novel research.
| Evidence Dimension | Commercial purity and structure |
|---|---|
| Target Compound Data | Purity: 97% (HPLC) ; CAS 1706464-36-9 |
| Comparator Or Baseline | 5-Iodo-6-(trifluoromethyl)pyrimidin-4(3H)-one, Purity: 97% ; CAS 126538-82-7 |
| Quantified Difference | Purity specifications are equivalent (97%), but the regioisomeric scaffold is chemically distinct |
| Conditions | Vendor certificate of analysis; structural confirmation by 1H/13C NMR and LCMS |
Why This Matters
Ensures procurement of the correct regioisomer is critical for SAR consistency in medicinal chemistry programs; mis-identification can lead to erroneous biological data.
